molecular formula C16H19N5O2 B12164756 N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12164756
M. Wt: 313.35 g/mol
InChI Key: VGNIGYFHTHXCEK-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique combination of furan and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethylamine, which is then coupled with a bipyrazole derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The bipyrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The furan and bipyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]acetamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its specific combination of furan and bipyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10-15(11(2)21(3)20-10)13-9-14(19-18-13)16(22)17-7-6-12-5-4-8-23-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19)

InChI Key

VGNIGYFHTHXCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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